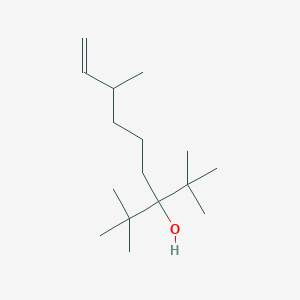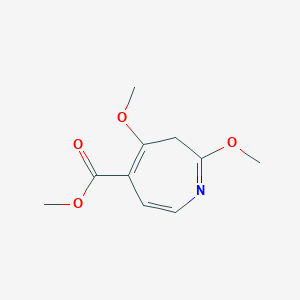![molecular formula C23H40O2 B14390665 4-[(5,9,13-Trimethyltetradecyl)oxy]phenol CAS No. 88209-99-8](/img/structure/B14390665.png)
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a long alkyl chain with multiple methyl groups, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,9,13-Trimethyltetradecyl)oxy]phenol typically involves the alkylation of phenol with a suitable alkyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol, making it more nucleophilic. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and selectivity. The purification process typically involves distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
科学研究应用
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 4-[(5,9,13-Trimethyltetradecyl)oxy]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. It can also interact with enzymes and proteins, potentially inhibiting their activity. The long alkyl chain may enhance its lipophilicity, allowing it to integrate into cell membranes and affect membrane-bound processes.
相似化合物的比较
Similar Compounds
- 4-tert-Butylphenol
- 4-Nonylphenol
- 4-Octylphenol
Uniqueness
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol is unique due to its long alkyl chain with multiple methyl groups, which imparts distinct physical and chemical properties. This structure enhances its lipophilicity and potential interactions with biological membranes, setting it apart from other phenolic compounds.
属性
CAS 编号 |
88209-99-8 |
|---|---|
分子式 |
C23H40O2 |
分子量 |
348.6 g/mol |
IUPAC 名称 |
4-(5,9,13-trimethyltetradecoxy)phenol |
InChI |
InChI=1S/C23H40O2/c1-19(2)9-7-11-21(4)13-8-12-20(3)10-5-6-18-25-23-16-14-22(24)15-17-23/h14-17,19-21,24H,5-13,18H2,1-4H3 |
InChI 键 |
BNXREZQVMYZEMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCCOC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



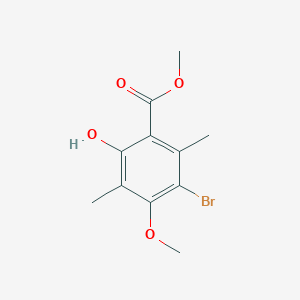
![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
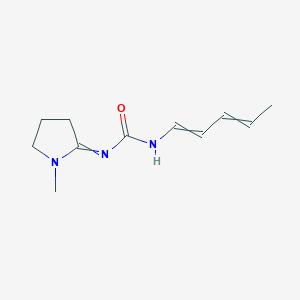
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
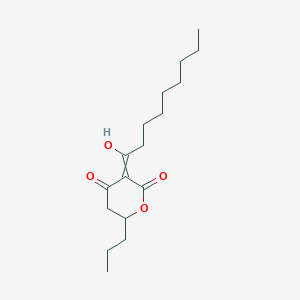
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
